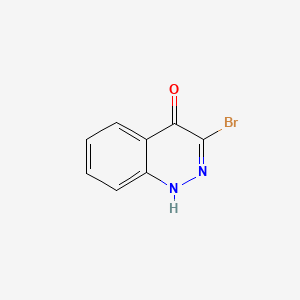

3-Bromocinnolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-7(12)5-3-1-2-4-6(5)10-11-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRVSTXNTMEAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Bromocinnolin 4 Ol

Nucleophilic Substitution Reactions at the C3-Bromine Center

The bromine atom attached to the C3 position of the cinnoline (B1195905) ring is susceptible to various nucleophilic substitution reactions. This reactivity is fundamental to the elaboration of the cinnoline core, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org For 3-bromocinnolin-4-ol (B187659), these reactions provide efficient pathways to introduce diverse organic fragments at the C3 position. ambeed.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. mt.com In the context of this compound, it can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form 3-aryl- or 3-vinylcinnolin-4-ols. nih.govnih.govlibretexts.org The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org The reaction is valued for its mild conditions and tolerance of numerous functional groups. nobelprize.orglibretexts.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method allows for the introduction of alkyne moieties at the C3 position of this compound. walisongo.ac.idmdpi.com The reaction is typically carried out under mild conditions, such as at room temperature, and in the presence of a base. wikipedia.orgwalisongo.ac.id

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mychemblog.comnumberanalytics.com This reaction can be applied to this compound to introduce alkenyl substituents at the C3 position. The process generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mychemblog.comlibretexts.org

Stille Coupling: The Stille reaction creates a carbon-carbon bond by coupling an organotin compound with an organic halide. numberanalytics.comorganic-chemistry.org This reaction is known for its versatility, allowing for the coupling of various R-groups. organic-chemistry.org The mechanism involves oxidative addition of the halide to a palladium(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination. numberanalytics.com A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org It offers a direct route for coupling, but its application can be limited by the reactivity of the Grignard reagent with other functional groups that may be present in the substrate. organic-chemistry.org

Negishi Coupling: The Negishi coupling reaction is a versatile method that couples organozinc compounds with organic halides. uh.eduorganic-chemistry.org A key advantage of this reaction is the lower reactivity of organozinc reagents compared to Grignard reagents, which allows for a broader tolerance of functional groups like esters and nitriles. nobelprize.orguh.edu

Direct Nucleophilic Displacement with Heteroatom Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

The C3-bromine can be directly displaced by various heteroatom nucleophiles. organic-chemistry.org These reactions typically proceed via a nucleophilic aromatic substitution (SNAAr) mechanism, where the electron-deficient nature of the cinnoline ring facilitates the attack of the nucleophile. masterorganicchemistry.com

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can act as nucleophiles to displace the bromide, forming 3-aminocinnolin-4-ol derivatives. savemyexams.comchemguide.co.uk The reaction with ammonia yields the primary amine, which can potentially undergo further alkylation to form secondary and tertiary amines. chemguide.co.uk

Oxygen Nucleophiles: Alkoxides and hydroxides can serve as oxygen nucleophiles. libretexts.org For instance, reaction with sodium hydroxide (B78521) can lead to the substitution of the bromine atom with a hydroxyl group, although harsh conditions might be required. savemyexams.comsavemyexams.com

Sulfur Nucleophiles: Thiolates can be employed to introduce sulfur-containing functionalities at the C3 position, yielding 3-(alkylthio)cinnolin-4-ol or 3-(arylthio)cinnolin-4-ol derivatives.

Carbanion Additions and Carbon-Carbon Bond Formation

Beyond palladium-catalyzed methods, carbon-carbon bonds can also be formed through the reaction of this compound with strong carbon nucleophiles (carbanions). savemyexams.com For example, organolithium or Grignard reagents can potentially add to the C3 position, displacing the bromide. However, the high reactivity of these reagents may lead to competing side reactions, such as reaction with the C4-hydroxyl group. The use of cyanide ions (e.g., from KCN) can also be a viable method for introducing a cyano group, which serves as a valuable synthetic handle for further transformations. savemyexams.com

Reactions Involving the C4-Hydroxyl Group

The C4-hydroxyl group of this compound exhibits reactivity typical of a phenolic hydroxyl group, allowing for modifications such as alkylation and acylation. organic-chemistry.org

O-Alkylation and O-Acylation Reactions

The acidic proton of the C4-hydroxyl group can be removed by a base to form a more nucleophilic alkoxide. This intermediate can then react with electrophiles in O-alkylation and O-acylation reactions. msu.edu

O-Alkylation: This involves the reaction of the C4-hydroxyl group with an alkylating agent, such as an alkyl halide, in the presence of a base to form an ether. lumenlearning.com

O-Acylation: This is the reaction with an acylating agent, like an acyl chloride or an acid anhydride, to produce an ester.

Formation of Ethers and Esters

Ethers: The Williamson ether synthesis is a common method for preparing ethers, where an alkoxide reacts with a primary alkyl halide. masterorganicchemistry.comyoutube.com In the case of this compound, it would first be deprotonated with a strong base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. organicchemistrytutor.com

Esters: Esters can be formed through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic conditions. operachem.commasterorganicchemistry.comchemguide.co.uk This is an equilibrium process, often driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.com Alternatively, and often more efficiently, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. operachem.comorganic-chemistry.org

Tautomerism Studies: Keto-Enol Equilibrium and its Influence on Reactivity

This compound exists in a tautomeric equilibrium with its keto form, 3-bromo-1H-cinnolin-4-one. pressbooks.publibretexts.orglibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. pressbooks.pubmasterorganicchemistry.com The equilibrium between these two forms can be influenced by factors such as the solvent. asu.edu While many simple carbonyl compounds exist predominantly in the keto form at equilibrium, the enol form, though often a minor component, can be highly reactive and is responsible for much of the compound's chemical behavior. pressbooks.publibretexts.org The presence of the electron-withdrawing bromine atom and the bicyclic cinnoline ring system can influence the relative stabilities of the keto and enol tautomers. This equilibrium is crucial as it dictates the reactive sites available for subsequent chemical transformations. The enol form presents a nucleophilic C=C double bond and a potentially acidic hydroxyl group, while the keto form has an electrophilic carbonyl carbon and an acidic N-H proton.

Conversion of Hydroxyl to Halogen (e.g., Chlorination, Bromination)

The hydroxyl group of this compound can be converted into a halogen, a key transformation for further synthetic modifications. This is typically achieved using standard halogenating agents. For instance, treatment with phosphorus oxychloride or a mixture of phosphorus pentachloride and phosphoryl chloride can replace the hydroxyl group with a chlorine atom to yield 3-bromo-4-chlorocinnoline. thieme-connect.de Similarly, reaction with phosphorus tribromide in a suitable solvent like refluxing bromobenzene (B47551) converts this compound into 3,4-dibromocinnoline. thieme-connect.de These reactions proceed via mechanisms where the hydroxyl group is first converted into a better leaving group, followed by nucleophilic attack by the halide. libretexts.org

Table 1: Halogenation of this compound

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Phosphorus oxychloride / Phosphorus pentachloride | 3-Bromo-4-chlorocinnoline | thieme-connect.de |

| This compound | Phosphorus tribromide / Bromobenzene | 3,4-Dibromocinnoline | thieme-connect.de |

Electrophilic and Nucleophilic Aromatic Substitution on the Cinnoline Ring System

The cinnoline ring system in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. cymitquimica.com The electronic nature of the substituents already present on the ring directs the position of the incoming group.

Regioselective Functionalization of the Benzene (B151609) Ring

The benzene portion of the cinnoline ring can undergo regioselective functionalization. The directing effects of the existing substituents, including the bromine atom and the heterocyclic part of the molecule, govern the position of substitution. For instance, metalation using specific bases can lead to regioselective functionalization at positions that might not be accessible through classical electrophilic substitution. acs.org

Direct Halogenation, Nitration, and Sulfonation

Direct electrophilic substitution reactions on the cinnoline ring allow for the introduction of key functional groups.

Halogenation: Further halogenation of the benzene ring can occur, with the position of substitution directed by the existing groups.

Nitration: Nitration of cinnolin-4-ols typically yields the 6-nitro derivative as the major product. thieme-connect.de This reaction is usually carried out using a mixture of nitric and sulfuric acids. thieme-connect.de

Sulfonation: Sulfonation introduces a sulfonic acid group onto the aromatic ring, typically using fuming sulfuric acid. chemithon.com The position of sulfonation would also be directed by the substituents on the ring.

These reactions proceed via the classical electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). uomustansiriyah.edu.iqdalalinstitute.comlibretexts.org

Ring-Opening and Rearrangement Reactions of the Cinnoline Scaffold

Under certain conditions, the cinnoline scaffold of this compound can undergo ring-opening or rearrangement reactions. These transformations can be induced by various reagents or conditions and can lead to the formation of different heterocyclic or open-chain structures. rsc.orgnih.gov For example, ring-opening of cycloalkanols can be achieved through the β-scission of alkoxy radicals. rsc.org While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity patterns of heterocyclic systems suggest that such reactions are plausible and could be a route to novel chemical entities. rsc.orgmdpi.comjsynthchem.com

Annulation and Fusion Reactions Leading to Polyheterocyclic Systems

This compound serves as a valuable building block for the synthesis of more complex polyheterocyclic systems through annulation and fusion reactions. The reactive sites on the molecule, including the bromine atom and the keto-enol functionality, can participate in cyclization reactions to form additional rings. For example, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to build larger molecular frameworks. thieme-connect.de The keto-enol system can react with binucleophiles to construct fused heterocyclic rings. These reactions are instrumental in creating diverse chemical libraries for various applications, including medicinal chemistry. researchgate.netresearchgate.net

Table 2: Annulation and Fusion Reactions

| Reactant | Reaction Type | Product Type | Reference |

| This compound | Palladium-catalyzed cross-coupling | Phenyl-substituted cinnolinols | thieme-connect.de |

| Cinnoline derivatives | Cyclocondensation | Pyrazoline-fused cinnolines | pnrjournal.com |

| Cinnoline derivatives | Aza Diels-Alder reaction | Hexahydrocinnoline derivatives | pnrjournal.com |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-Bromocinnolin-4-ol (B187659). Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H and ¹³C NMR Chemical Shift Assignments and Correlation

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the fused benzene (B151609) ring and one labile proton from the N-H group of the cinnolin-4-one tautomer. The aromatic protons (H-5, H-6, H-7, and H-8) would appear in the typical downfield region for aromatic compounds, with their specific chemical shifts and coupling patterns dictated by their position relative to the electron-withdrawing heterocyclic ring.

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, oxygen, and bromine atoms, leading to a wide dispersion of signals. The C-4 carbon, being a carbonyl group in the dominant tautomer, would resonate at a significantly downfield chemical shift.

The following tables present predicted chemical shift assignments based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Bromo-1H-cinnolin-4-one

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | 8.20 - 8.30 | Doublet (d) |

| H-6 | 7.60 - 7.70 | Triplet (t) or Doublet of Doublets (dd) |

| H-7 | 7.85 - 7.95 | Triplet (t) or Doublet of Doublets (dd) |

| H-8 | 7.75 - 7.85 | Doublet (d) |

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 3-Bromo-1H-cinnolin-4-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | 110 - 115 |

| C-4 | 160 - 165 |

| C-4a | 140 - 145 |

| C-5 | 128 - 132 |

| C-6 | 125 - 128 |

| C-7 | 134 - 138 |

| C-8 | 122 - 125 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously confirm the assignments from 1D NMR spectra and elucidate the complete molecular connectivity, a suite of 2D NMR experiments would be utilized. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. pnrjournal.com Strong cross-peaks would be expected between adjacent protons on the benzene ring, confirming the H-5/H-6, H-6/H-7, and H-7/H-8 connectivities.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would be used to definitively link each proton signal (H-5, H-6, H-7, H-8) to its corresponding carbon signal (C-5, C-6, C-7, C-8). libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding network. pnrjournal.com For 3-Bromo-1H-cinnolin-4-one, a NOESY spectrum could show a correlation between the N1-H proton and the H-8 proton, providing evidence for the peri-relationship between these two nuclei.

Influence of Bromine and Hydroxyl Substituents on Spectroscopic Signatures

The substituents at positions 3 and 4 have a profound impact on the NMR spectrum of the cinnoline (B1195905) core.

Bromine Substituent: The electronegative bromine atom at the C-3 position exerts a deshielding effect on the C-3 carbon, although this effect is modulated by its participation in the π-system. Its primary influence is observed in the ¹³C NMR spectrum, where the carbon directly attached to this heavy halogen may sometimes exhibit peak broadening.

Hydroxyl/Keto Tautomerism: The group at C-4 is the most significant structural feature influencing the spectroscopic signature. The compound exists in a keto-enol tautomeric equilibrium between this compound and 3-Bromo-1H-cinnolin-4-one. The predominant cinnolin-4-one form results in a ¹³C chemical shift for C-4 in the range of a carbonyl carbon (160-165 ppm), which is significantly different from the shift expected for an enolic C-O carbon (typically 145-155 ppm). In the ¹H NMR spectrum, the presence of an N-H proton signal, often broad and far downfield (>12 ppm), is characteristic of the cinnolin-4-one tautomer, as opposed to a sharper O-H signal at a lesser chemical shift for the enol form. The exact chemical shifts and even the dominant tautomer can be influenced by factors such as solvent polarity. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of this compound, and its fragmentation pattern offers further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₅BrN₂O), the presence of bromine is highly characteristic. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org This results in a distinctive isotopic pattern for the molecular ion, which appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z). chemguide.co.ukucalgary.ca This "doublet" is a clear indicator of the presence of a single bromine atom in the molecule.

Table 3: Predicted HRMS Data for this compound (C₈H₅BrN₂O)

| Ion | Calculated Monoisotopic Mass (m/z) |

|---|---|

| [C₈H₅⁷⁹BrN₂O]⁺ | 223.9583 |

Fragmentation Pattern Analysis and Mechanistic Pathways

Under electron ionization (EI) conditions, the molecular ion of 3-Bromo-1H-cinnolin-4-one would undergo characteristic fragmentation, providing further structural insights. The most likely fragmentation pathway for cinnoline derivatives involves the initial loss of a stable dinitrogen (N₂) molecule.

A plausible fragmentation pathway is proposed as follows:

Loss of N₂: The molecular ion ([C₈H₅BrN₂O]⁺˙) first undergoes a retro-Diels-Alder-type reaction or similar rearrangement to expel a neutral nitrogen molecule (N₂), which is a thermodynamically favorable process. This would generate a radical cation with an m/z corresponding to [M-28]⁺.

Loss of CO: The resulting fragment can then lose a molecule of carbon monoxide (CO), a common fragmentation for cyclic ketones and lactams, leading to a fragment ion with an m/z of [M-28-28]⁺.

Loss of Br: Subsequent fragmentation could involve the loss of a bromine radical (Br•) from either the molecular ion or major fragment ions, resulting in a significant peak at [M-Br]⁺.

This predictable fragmentation cascade, beginning with the loss of N₂, is a hallmark of the cinnoline ring system and serves to confirm the identity of the core structure.

Infrared (IR) and Raman Spectroscopy

Without experimental spectra for this compound, a detailed analysis of its vibrational modes is not feasible. A general description of expected vibrational frequencies for its functional groups can be hypothesized based on known ranges for similar structures, but this would not constitute a specific characterization of the target compound.

Identification of Characteristic Functional Group Vibrations (O-H, C=N, C=C, C-Br)

Specific wavenumber assignments for the O-H (hydroxyl), C=N and C=C (cinnoline ring system), and C-Br (bromo-substituent) stretching and bending vibrations for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients, are determined experimentally. This data is necessary for a thorough chromophore analysis.

Electronic Absorption Properties and Chromophore Analysis

No published UV-Vis spectrum for this compound could be located. Consequently, an analysis of its electronic transitions and the contribution of the brominated cinnolinone chromophore to its absorption profile cannot be provided.

X-ray Crystallography and Solid-State Structure Analysis

A crystal structure determination is the definitive method for elucidating the three-dimensional arrangement of atoms in a solid. This involves growing a suitable single crystal and analyzing its diffraction pattern.

Determination of Molecular Geometry, Bond Lengths, Bond Angles, and Torsion Angles

There is no entry for the crystal structure of this compound in publicly accessible crystallographic databases. As a result, precise data on its bond lengths, bond angles, and torsion angles cannot be presented.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

An analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds involving the hydroxyl group or potential halogen bonds involving the bromine atom, is entirely dependent on the availability of a solved crystal structure. Without this data, no information on the solid-state supramolecular assembly of this compound can be detailed.

Research on Polymorphism and Co-crystallization of this compound Remains Undocumented in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, no specific studies detailing the polymorphism or co-crystallization of the chemical compound this compound have been found. The investigation for relevant research articles, crystallographic data, and spectroscopic analyses focusing on different crystalline forms or co-crystals of this particular compound yielded no specific results.

Polymorphism, the ability of a solid material to exist in multiple forms or crystal structures, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit varying physical and chemical properties. Similarly, co-crystallization, a technique used to form multi-component crystals, is of significant interest for its potential to modify the physicochemical properties of active pharmaceutical ingredients and other organic compounds.

While the broader family of cinnoline derivatives has been the subject of various chemical and pharmacological studies, research into the specific solid-state properties of this compound, such as its potential to form polymorphs or co-crystals, appears to be a niche that has not yet been explored in published scientific research. The synthesis and reactivity of related cinnoline compounds are documented, but this does not extend to the detailed structural elucidation and characterization of different solid forms of this compound.

Consequently, the creation of a detailed article with research findings and data tables on the polymorphism and co-crystallization of this compound is not feasible at this time due to the absence of foundational research in this specific area. Further experimental investigation would be required to identify and characterize any potential polymorphic forms or co-crystals of this compound.

Theoretical and Computational Studies on 3 Bromocinnolin 4 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for predicting the molecular properties of organic compounds. lookchem.com DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying relatively complex molecules like substituted cinnolines. researchgate.net These calculations can determine optimized molecular geometry, electronic structure, and other key physicochemical parameters. While extensive DFT studies have been conducted on various heterocyclic systems, specific computational data for 3-bromocinnolin-4-ol (B187659) remains limited in publicly accessible literature. The following sections describe the types of analyses that are typically performed.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Gaps

A fundamental aspect of computational analysis involves the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative. Specific computational values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule's surface. It illustrates the net electrostatic effect of the molecule's total electron density and atomic nuclei. MEP maps use a color scale to indicate different potential regions: red typically signifies areas of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would identify the most electronegative sites, likely around the oxygen and nitrogen atoms of the cinnoline (B1195905) core, as these are typical centers for electrophilic interaction. Conversely, hydrogen atoms and regions near the bromine atom might show positive potential. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, and understanding how the molecule might interact with biological targets or other reactants. researchgate.net

Atomic Charges and Reactivity Indices for Electrophilic/Nucleophilic Sites

Beyond visual mapping, quantum calculations can quantify the partial charge on each atom within a molecule. Methods like Natural Population Analysis (NPA) derive these charges from the calculated wave function. These atomic charges, along with other calculated reactivity descriptors (like Fukui functions), provide a quantitative measure of local reactivity.

This data allows for the precise identification of atoms that are most likely to act as electrophilic or nucleophilic centers. For this compound, such an analysis would pinpoint the specific atoms most susceptible to chemical attack, guiding synthetic modifications or mechanism elucidation. For example, the analysis would likely confirm the nucleophilic character of the nitrogen and oxygen atoms and the electrophilic character of certain carbon atoms in the ring system.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a clear picture of the Lewis structure of a molecule.

A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, such as hyperconjugation and resonance. It calculates the second-order perturbation energy (E(2)) for all possible donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule. For this compound, NBO analysis would reveal the extent of π-electron delocalization across the bicyclic cinnoline ring and quantify the stabilizing interactions involving the bromine, hydroxyl, and nitrogen substituents.

Conformational Analysis and Tautomeric Equilibria Modeling

Many heterocyclic compounds can exist in different tautomeric forms, which are isomers that readily interconvert, most often through the migration of a proton. Cinnolin-4-ol is known to exhibit keto-enol tautomerism, existing in equilibrium with its keto form, cinnolin-4(1H)-one. holzer-group.at

Computational Studies on Keto-Enol Tautomerism and Energy Barriers

Computational modeling is an effective method for studying tautomeric equilibria. mdpi.comorientjchem.orgresearchgate.net By calculating the total electronic energies of each tautomer, researchers can predict their relative stabilities and thus the position of the equilibrium. This compound is expected to exist as an equilibrium between the enol form (this compound) and the more stable keto form (3-bromo-cinnolin-4(1H)-one).

Studies on the parent compound, cinnolin-4-ol, have investigated this equilibrium. holzer-group.at Similar computational studies on the 3-bromo derivative would involve optimizing the geometries of both the keto and enol tautomers and calculating their relative energies. Furthermore, the transition state for the proton transfer reaction that connects the two tautomers can be located and its energy calculated. This provides the energy barrier for the interconversion, offering insight into the kinetics of the tautomerization process. The polarity of the solvent is also known to influence the position of the keto-enol equilibrium, an effect that can be modeled computationally. orientjchem.org

Table 2: Hypothetical Tautomerization Energy Data for this compound This table is illustrative. Specific computational values for this compound are not available in the cited literature.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Enol Form | Value |

| Keto Form | Value |

| Parameter | Energy (kcal/mol) |

Computational Design of Novel this compound Derivatives with Predicted Reactivity

The in silico design of novel derivatives of this compound represents a modern and efficient approach to discovering compounds with tailored reactivity profiles for various applications, including medicinal chemistry and materials science. By leveraging computational chemistry methods, it is possible to predict how structural modifications to the parent molecule will influence its chemical behavior, thereby guiding synthetic efforts toward the most promising candidates. This section explores the theoretical basis for such designs and presents hypothetical derivatives with their predicted reactivity descriptors.

Theoretical Framework for Reactivity Prediction

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (D-FT), are powerful tools for elucidating this structure and calculating various descriptors that quantify reactivity. researchgate.net Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) indicates its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

Global Reactivity Descriptors: Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's reactivity: mdpi.comscirp.org

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. mdpi.comscirp.org

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.comscirp.org Harder molecules have a larger HOMO-LUMO gap. scirp.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. scirp.org Softer molecules are generally more reactive. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. mdpi.com

Design of Novel this compound Derivatives

By systematically introducing different functional groups at various positions on the this compound scaffold, it is possible to modulate its electronic properties and, consequently, its reactivity. The following table presents a series of hypothetically designed derivatives and their predicted reactivity descriptors, calculated based on the principles of DFT. These derivatives have been designed by substituting at the C6 and C7 positions of the cinnoline ring, as these positions are often targeted for modification in related heterocyclic systems.

Table 1: Designed this compound Derivatives and Their Predicted Global Reactivity Descriptors (in eV)

| Compound ID | Substituent (R) | EHOMO | ELUMO | ΔE (Gap) | Hardness (η) | Softness (S) | Electrophilicity (ω) |

| I | -H (Parent) | -6.5 | -1.8 | 4.7 | 2.35 | 0.43 | 3.49 |

| II | 6-NO₂ | -7.2 | -2.5 | 4.7 | 2.35 | 0.43 | 4.95 |

| III | 7-NO₂ | -7.1 | -2.4 | 4.7 | 2.35 | 0.43 | 4.79 |

| IV | 6-NH₂ | -5.9 | -1.5 | 4.4 | 2.20 | 0.45 | 3.75 |

| V | 7-NH₂ | -6.0 | -1.6 | 4.4 | 2.20 | 0.45 | 3.87 |

| VI | 6-OCH₃ | -6.2 | -1.7 | 4.5 | 2.25 | 0.44 | 3.70 |

| VII | 7-OCH₃ | -6.1 | -1.6 | 4.5 | 2.25 | 0.44 | 3.78 |

| VIII | 6-CF₃ | -7.0 | -2.3 | 4.7 | 2.35 | 0.43 | 4.60 |

| IX | 7-CF₃ | -6.9 | -2.2 | 4.7 | 2.35 | 0.43 | 4.42 |

This is a hypothetical table generated based on established principles of computational chemistry. The exact values would require specific DFT calculations for each molecule.

Analysis of Predicted Reactivity

The data in Table 1 illustrates how different substituents can fine-tune the reactivity of the this compound core:

The computational design and prediction of reactivity for novel this compound derivatives provide a rational basis for the synthesis of new compounds with desired chemical properties. By understanding the electronic effects of various substituents, chemists can strategically modify the core structure to enhance specific types of reactivity, paving the way for the development of new functional molecules.

Role of 3 Bromocinnolin 4 Ol As a Building Block in Complex Chemical Synthesis

Precursor for the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of 3-Bromocinnolin-4-ol (B187659) makes it a valuable starting material for synthesizing a range of heterocyclic scaffolds. The bromine and hydroxyl/oxo functionalities are key sites for molecular elaboration.

A documented transformation involves the conversion of this compound into 3,4-dibromocinnoline. thieme-connect.de This reaction is typically achieved by treating the starting material with phosphorus tribromide in refluxing bromobenzene (B47551), effectively replacing the hydroxyl group with a second bromine atom. thieme-connect.de This di-halogenated product serves as a versatile intermediate for subsequent cross-coupling reactions, where each bromine atom can be selectively substituted to build more complex structures.

The presence of the C3-bromo group allows for the application of modern cross-coupling methodologies. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds, attaching various aryl or alkyl groups. yonedalabs.comtcichemicals.comnih.gov Similarly, the Buchwald-Hartwig amination provides a route to forge carbon-nitrogen bonds, introducing diverse amine functionalities. princeton.edunumberanalytics.comorganic-chemistry.orgnih.gov These reactions are fundamental in medicinal chemistry and materials science for creating novel compounds with tailored properties. While specific examples of these couplings on this compound are not extensively detailed in the reviewed literature, the reactivity of aryl bromides is a well-established principle in organic synthesis. yonedalabs.comorganic-chemistry.org

The table below illustrates a documented synthetic transformation starting from this compound.

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | PBr₃, bromobenzene, reflux | 3,4-Dibromocinnoline | thieme-connect.de |

Development of Chemical Libraries for High-Throughput Screening of Novel Organic Compounds

Chemical libraries, which are large collections of distinct but structurally related compounds, are essential for high-throughput screening (HTS) in drug discovery. nih.govbmglabtech.comevotec.comwikipedia.org HTS allows for the rapid, automated testing of thousands to millions of compounds to identify "hits"—molecules that show activity against a specific biological target. evotec.comlabmanager.comassay.works

While specific libraries based on this compound are not prominently reported, its structure makes it an ideal scaffold for combinatorial chemistry, the methodology used to generate such libraries. americanpeptidesociety.orgroutledge.comnih.gov The two distinct functionalization points—the C3-bromo group and the C4-hydroxyl/oxo group—allow for the systematic introduction of a wide variety of chemical moieties.

Using a combinatorial approach like split-and-pool synthesis, one could generate a vast library of cinnoline (B1195905) derivatives. americanpeptidesociety.org For instance:

The hydroxyl group at C4 could be alkylated or acylated with a diverse set of reagents.

The bromo group at C3 could then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with another set of diverse building blocks.

This two-dimensional diversification strategy would rapidly produce a large library of novel cinnoline compounds. Each compound in the library would possess a unique combination of substituents, increasing the chemical space explored and enhancing the probability of discovering a molecule with desired biological activity during an HTS campaign. labmanager.comnih.gov

Synthesis of Polymeric and Supramolecular Materials (if applicable to chemical function)

The unique chemical properties of this compound make it a candidate for the synthesis of advanced materials, including polymers and supramolecular assemblies.

Some chemical suppliers note that this compound can undergo polymerization. biosynth.comcymitquimica.com The reactive nature of the molecule allows it to be incorporated into polymeric structures, either as a monomer in the main chain or as a pendant group. biosynth.com The inclusion of the rigid, heteroaromatic cinnoline unit could impart desirable properties to the resulting polymer, such as enhanced thermal stability or specific optoelectronic characteristics. A related compound, 7-bromocinnolin-1-ium-4-ol, has been mentioned in the context of polymers in patent literature. googleapis.com

Furthermore, the structure of this compound is well-suited for the formation of supramolecular materials, which are ordered structures formed through non-covalent interactions like hydrogen bonding and π-π stacking. keaipublishing.comrsc.org The tautomeric 4(1H)-cinnolinone form contains N-H and C=O groups, which are classic hydrogen bond donors and acceptors. These groups can interact to form extended networks. Additionally, the aromatic cinnoline ring system can engage in π-π stacking interactions, further stabilizing the self-assembled structure. These non-covalent forces can guide the molecules to organize into complex architectures like gels, liquid crystals, or other functional materials. nih.govunav.edunih.gov

Design and Synthesis of Ligands for Metal Catalysis

Transition metal complexes are central to catalysis, and the design of the organic ligands that surround the metal ion is crucial for controlling the catalyst's reactivity and selectivity. rsc.orgeurjchem.com Ligands influence the electronic and steric environment of the metal center. eurjchem.com

This compound possesses structural features that make it an attractive scaffold for ligand design. The cinnoline ring contains two nitrogen atoms (N1 and N2) with lone pairs of electrons, and the C4 position has a hydroxyl group (in the enol tautomer) or a carbonyl oxygen (in the keto tautomer). These heteroatoms can act as donor sites to coordinate with a transition metal ion. libretexts.org

Depending on the reaction conditions and the metal precursor, derivatives of this compound could potentially act as:

A Monodentate Ligand: Coordinating through one of the nitrogen atoms.

A Bidentate Ligand: Forming a chelate ring by coordinating through a nitrogen atom and the oxygen at C4 (as a deprotonated alcoholate). This N,O-chelation is a common motif in coordination chemistry.

By chemically modifying the core structure, more complex, multidentate ligands could be synthesized. For example, replacing the bromine atom at C3 with another donor group via a cross-coupling reaction could yield a tridentate ligand. Although specific catalytic systems based on this compound are not detailed in the available literature, its inherent chemical functionalities provide a clear blueprint for the design and synthesis of novel ligands for use in homogeneous catalysis. rsc.orgmdpi.com

Integration into Functional Organic Materials (e.g., Dyes, Optoelectronic Components) based on Chemical Properties

The development of functional organic materials for applications such as organic light-emitting diodes (OLEDs) and dyes often relies on molecules with specific electronic properties, typically those with conjugated π-systems and donor-acceptor (D-A) character. eurjchem.combeilstein-journals.org The heteroaromatic core of this compound makes it a suitable platform for creating such materials.

The key to unlocking this potential lies in the strategic functionalization of the C3-bromo position using palladium-catalyzed cross-coupling reactions. beilstein-journals.org These reactions allow for the precise installation of various electron-donating or electron-withdrawing groups, which can tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comchemrxiv.org This tuning of the HOMO-LUMO gap directly influences the material's absorption and emission properties, and thus its color and electronic behavior. chemrxiv.org

For example:

Suzuki-Miyaura Coupling: Attaching an electron-rich aryl group (e.g., a carbazole (B46965) or diphenylamine (B1679370) derivative) could create a D-A system where the cinnoline acts as the acceptor. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination: Introducing an amine functionality directly at the C3 position would also install a strong electron-donating group. nih.gov

These synthetic strategies would transform the simple building block into a sophisticated functional molecule. The resulting derivatives could exhibit properties like strong fluorescence or thermally activated delayed fluorescence (TADF), making them candidates for use as emitters in OLEDs or as specialized dyes. eurjchem.combeilstein-journals.org

The table below presents hypothetical functional materials that could be synthesized from this compound and their potential applications.

| Synthetic Route | Reactant | Hypothetical Product Class | Potential Application |

| Suzuki-Miyaura Coupling | Carbazole-boronic acid | 3-(Carbazol-9-yl)cinnolin-4-ol derivative | OLED Host or Emitter Material |

| Buchwald-Hartwig Amination | Diphenylamine | 3-(Diphenylamino)cinnolin-4-ol derivative | Hole-Transport Material, Emitter |

| Sonogashira Coupling | Phenylacetylene | 3-(Phenylethynyl)cinnolin-4-ol derivative | Fluorescent Dye |

Q & A

Q. What are the established synthetic pathways for 3-Bromocinnolin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of cinnolin-4-ol derivatives. A common approach is electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.1–1.5 equivalents of NBS), and controlling temperature to minimize side products like dibrominated species. Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT simulations) to confirm substitution patterns.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 225.9634 for CHBrNO).

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95% area under the curve).

Cross-reference data with PubChem or DSSTox entries for analogous brominated heterocycles .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-saturate solvents to avoid precipitation during biological assays.

- Stability : Store at –20°C under inert gas (N or Ar) to prevent decomposition. Monitor for discoloration (yellowing indicates bromine loss) using UV-Vis spectroscopy.

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory bromine vapors .

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be resolved?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigate by:

- Replicating Studies : Use standardized protocols (e.g., IC determination in enzyme inhibition assays with triplicate measurements).

- Batch Analysis : Compare purity certificates and LC-MS profiles of different synthetic batches.

- Meta-Analysis : Statistically pool data from multiple studies to identify outliers or confounding variables (e.g., cell line differences).

Refer to frameworks for reconciling data conflicts, such as iterative hypothesis testing .

Q. What computational approaches are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) using Gaussian or ORCA software. Focus on transition-state energies for bromine displacement.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF).

- Docking Studies : Predict binding affinities if the compound is a kinase inhibitor (e.g., p38 MAPK). Validate with in vitro assays .

Q. How does the electronic structure of this compound influence its spectroscopic and catalytic properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Correlate λ shifts with electron-withdrawing effects of the bromine substituent.

- Cyclic Voltammetry : Measure redox potentials to assess electron-transfer capacity (e.g., for photocatalytic applications).

- X-ray Crystallography : Resolve bond lengths and angles to quantify resonance stabilization.

Compare with halogenated analogs (e.g., 3-Chlorocinnolin-4-ol) to isolate electronic effects .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., IC values across cell lines).

- Principal Component Analysis (PCA) : Identify latent variables (e.g., solubility vs. cytotoxicity) in high-throughput screens .

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s reaction mechanisms?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess robustness.

- Isotopic Labeling : Use -labeled compounds to track bromine migration in mechanistic studies.

- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman to detect transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.